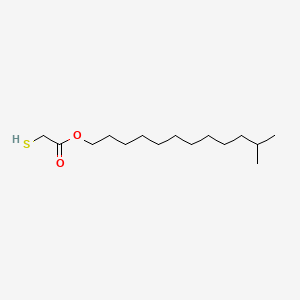

Iso-tridecyl thioglycolate

Description

Contextualization within Thiol-functionalized Organic Compounds for Materials Science

Thiol-functionalized organic compounds, characterized by the presence of a mercapto (-SH) group, are a cornerstone in materials science. This functionality imparts unique reactivity, enabling these compounds to participate in specific chemical reactions, most notably thiol-ene and thiol-yne "click" chemistry. These reactions are valued for their high efficiency, mild reaction conditions, and lack of toxic catalysts, aligning with the principles of green chemistry. rsc.org

Iso-tridecyl thioglycolate, as a mercaptocarboxylic acid ester, is a member of this class. leuphana.denih.gov Its thiol group is available for addition reactions across double (ene) or triple (yne) bonds. In materials science, this reactivity is harnessed to create advanced polymers and networks. For instance, the reaction of multifunctional thiols with unsaturated compounds (enes) can produce highly cross-linked thermoset elastomers. rsc.orgresearchgate.net The properties of the resulting materials, such as flexibility, stiffness, and glass transition temperature, can be precisely controlled by the structure of the thiol and ene components. rsc.orgresearchgate.net The introduction of long, branched alkyl chains, like the iso-tridecyl group, can influence the final polymer's physical characteristics, such as its plasticity and mechanical behavior. rsc.org

Significance in Contemporary Organic Synthesis and Polymer Chemistry Research

The importance of this compound in modern research stems from its dual functionality: the reactive thiol group and the ester linkage.

In organic synthesis, it is recognized as a valuable chemical intermediate. tradeindia.com Its synthesis typically involves the direct esterification of thioglycolic acid with isotridecanol. google.com Research has focused on optimizing this process, with continuous synthesis methods demonstrating high conversion rates (99%) and excellent selectivity for the desired this compound product (>99%). google.com This efficiency is crucial for industrial-scale production.

In polymer chemistry, this compound and its analogs are integral to the development of novel polymeric materials through thiol-ene reactions. rsc.org These reactions are a type of step-growth radical polymerization that proceeds rapidly under UV irradiation or thermal initiation. rsc.orgresearchgate.net The stepwise nature of the reaction allows for a slower build-up of viscosity and results in higher conversions at the gel point compared to conventional acrylic systems. rsc.org Research has shown its utility in creating flexible, amorphous elastomers and as a component in developing bio-based thermoset coatings. rsc.orgresearchgate.net It serves as a monofunctional thiol in research, acting as a reference compound to study the reaction kinetics and functionalization of more complex systems. rsc.orgresearchgate.net

Overview of Key Academic Research Trajectories for this compound

Current academic research involving this compound and related compounds is focused on several key areas, primarily emphasizing sustainability and the creation of high-performance materials.

One major trajectory is the use of thiol-ene chemistry to incorporate renewable resources into polymers. rsc.org A significant example is the functionalization of D-limonene, a terpene derived from citrus fruit peels, with various thiols. rsc.orgresearchgate.net In these studies, iso-tridecyl 3-mercaptopropionate, a closely related compound, is used as a model monofunctional thiol to understand the reaction with limonene's double bonds. rsc.orgresearchgate.net This research aims to create "green" thermoset resins and coatings from abundant, non-petroleum-based feedstocks. rsc.org The resulting materials are investigated for their potential use as sealants and adhesives. rsc.orgresearchgate.net

Another research focus is the synthesis and characterization of the polymers themselves. Studies explore how varying the stoichiometry between thiol and ene groups, or mixing different multifunctional thiols, can modulate the thermo-mechanical properties of the final elastomers. rsc.orgresearchgate.net This allows for the creation of materials with a tailored glass-transition temperature, stiffness, and flexibility. rsc.org

A third area of academic investigation concerns the environmental fate of these compounds. Research has been conducted on the biodegradability of various mercaptocarboxylic acids and their esters, including this compound. leuphana.denih.gov These studies use standardized tests (like OECD 301) to determine the extent to which these industrial chemicals can be broken down by microorganisms, which is an important aspect of understanding their environmental profile. leuphana.denih.goveuropa.eu

Table 2: Summary of Research Applications and Findings in Polymer Chemistry

| Research Area | Key Findings | Application | Source(s) |

|---|---|---|---|

| Bio-based Thermosets | Thiol-ene reactions successfully incorporate natural terpenes like D-limonene into polymer networks. | Development of sustainable sealants, adhesives, and organic coatings. | rsc.orgresearchgate.net |

| Tunable Elastomers | The thermo-mechanical properties of thiol-ene elastomers can be modulated by changing the thiol-to-ene ratio and the functionality of the thiol monomers. | Creation of flexible and amorphous elastomers with specific performance characteristics. | rsc.orgresearchgate.net |

| Reaction Kinetics | Used as a monofunctional reference compound to study the preferential reaction of the thiol group with the external double bond of D-limonene. | Fundamental understanding of thiol-ene polymerization mechanisms. | rsc.orgresearchgate.net |

| Continuous Synthesis | Development of a continuous esterification process achieves high conversion (99%) and selectivity (>99%) for the target ester. | Efficient and scalable industrial production of mercaptocarboxylic acid esters. | google.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thioglycolic acid |

| Iso-tridecyl alcohol |

| Iso-tridecyl 3-mercaptopropionate |

Structure

3D Structure

Properties

CAS No. |

57417-85-3 |

|---|---|

Molecular Formula |

C15H30O2S |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

11-methyldodecyl 2-sulfanylacetate |

InChI |

InChI=1S/C15H30O2S/c1-14(2)11-9-7-5-3-4-6-8-10-12-17-15(16)13-18/h14,18H,3-13H2,1-2H3 |

InChI Key |

HYBIDFUUNHAJDS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCOC(=O)CS |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CS |

Other CAS No. |

57417-85-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Iso Tridecyl Thioglycolate

Esterification Protocols for Thioglycolate Esters

The formation of thioglycolate esters is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water. mdpi.com To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant, usually the alcohol, and by continuously removing the water that is formed during the reaction. google.commasterorganicchemistry.com

Investigation of Reaction Conditions and Parametric Optimization (e.g., temperature, reaction time, mole ratios)

The efficiency of thioglycolate ester synthesis is highly dependent on the optimization of reaction parameters such as temperature, reaction time, and the molar ratio of reactants. Research into the synthesis of analogous esters, such as isooctyl and 2-ethylhexyl thioglycolate, provides insight into the optimal conditions applicable to iso-tridecyl thioglycolate.

The reaction is typically conducted at elevated temperatures, generally ranging from 60°C to 150°C, often under reduced pressure to facilitate the azeotropic removal of water. google.comgoogle.com The molar ratio of alcohol to thioglycolic acid is a critical factor, with an excess of the alcohol often employed to drive the reaction forward. Ratios from 1.0 to 1.5 moles of alcohol per mole of thioglycolic acid are common. google.comgoogle.com In some optimized processes for similar esters, a higher mole ratio of alcohol to the acid precursor, such as 2.2:1, has been shown to result in esterification rates exceeding 99%. researchgate.net The reaction time can vary, but processes are designed to continue until no more water is being separated from the reaction mixture. google.comgoogle.com

| Parameter | Studied Range/Value | Purpose/Effect | Source(s) |

|---|---|---|---|

| Temperature | 60°C - 150°C | Increases reaction rate; facilitates azeotropic water removal. | google.comgoogle.com |

| Pressure | Reduced (e.g., 10 to 300 mbar) | Lowers the boiling point of the azeotrope, aiding water removal. | google.com |

| Mole Ratio (Alcohol:Acid) | 1.0:1 to 2.2:1 | An excess of alcohol shifts the equilibrium to favor ester formation. | google.comgoogle.comresearchgate.net |

| Catalyst Concentration | 0.01 to 0.1 parts by weight relative to thioglycolic acid | Optimizes the rate of reaction while minimizing side reactions. | google.com |

Catalytic Systems in Thioglycolate Ester Synthesis (e.g., solid super acids)

The choice of catalyst is fundamental to the esterification process. While traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective, they present challenges such as corrosion and difficult separation from the product. csic.esgoogle.com Consequently, significant research has focused on heterogeneous solid acid catalysts.

Solid acid catalysts offer several advantages, including easier separation, potential for regeneration and reuse, and reduced environmental impact. oru.edu Acidic ion exchange resins, such as Amberlyst A-15, are frequently used as catalysts in the synthesis of thioglycolic acid alkyl esters. google.comgoogle.comppor.az

More advanced catalytic systems involve solid superacids, which exhibit high catalytic activity. oru.edu Examples include sulfated metal oxides like sulfated zirconia (SO₄²⁻/ZrO₂), sulfated tin oxide (SO₄²⁻/SnO₂), and sulfated titanium oxide (SO₄²⁻/TiO₂). oru.edunih.gov Mesoporous materials with super-strong acid sites, such as SO₄²⁻/TiO₂-carbon nanotubes, have demonstrated excellent catalytic activity and reusability for the esterification of thioglycolic acid with branched alcohols at lower temperatures. ppor.azgoogle.com

| Catalyst Type | Specific Example(s) | Key Advantages | Source(s) |

|---|---|---|---|

| Homogeneous Mineral/Organic Acids | Sulfuric acid, p-toluenesulfonic acid | High catalytic activity. | csic.esgoogle.com |

| Acidic Ion Exchange Resins | Amberlyst A-15 | Heterogeneous (easy to separate), reusable. | google.comgoogle.comppor.az |

| Solid Superacids | Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Tin Oxide (SO₄²⁻/SnO₂) | Very high catalytic activity, promotes dehydration. | oru.edunih.gov |

| Advanced Mesoporous Materials | SO₄²⁻/TiO₂-Carbon Nanotubes | Excellent activity at lower temperatures, good reusability. | ppor.azgoogle.com |

Continuous Synthesis Techniques and Process Intensification Strategies

Process intensification aims to develop more efficient, safer, and more environmentally friendly production methods. mdpi.com For thioglycolate ester synthesis, continuous flow processes offer significant advantages over traditional batch reactors. mdpi.comppor.az A key strategy in continuous synthesis is the efficient and immediate removal of water from the reaction medium to constantly drive the chemical equilibrium towards the formation of the ester. google.com

This is often achieved by carrying out the esterification in the presence of an excess of the alcohol, which also serves as an azeotropic agent to remove water by distillation under vacuum. google.com Maintaining the residual water concentration in the reaction mixture below 0.5% by weight is crucial for high conversion rates. google.com Technologies such as reactive separation, which combines the chemical reaction and the separation of products in a single unit, are promising for intensifying the production of thioglycolate esters. ppor.az

Precursor Chemistry and Derivatization Routes

Synthesis of Thioglycolic Acid Intermediates

Thioglycolic acid is a critical intermediate in this process. dissertationtopic.net A common industrial synthesis route starts with sodium chloroacetate (B1199739) or monochloroacetic acid, which reacts with a sulfur source like sodium thiosulfate. researchgate.netgoogle.com This reaction forms an intermediate known as a Bunte salt. researchgate.net The Bunte salt is then subjected to acidolysis (hydrolysis under acidic conditions) and subsequently reduced, often using zinc powder, to yield a dilute aqueous solution of thioglycolic acid. researchgate.netgoogle.com Another pathway involves the reaction of sodium sulfide (B99878) with sodium monochloroacetate to produce dithioglycollic acid, which is then electrolytically reduced to thioglycolic acid. chemicalbook.com An environmentally cleaner process utilizing electrochemical reduction has also been proposed. researchgate.net Due to thioglycolic acid's instability at high concentrations and tendency to oxidize, synthesis and subsequent esterification are often managed in dilute solutions or through extraction methods. dissertationtopic.netchemicalbook.com

Role of Branched Alcohols in Ester Formation (e.g., isotridecyl alcohol isomers)

Isotridecyl alcohol is not a single compound but rather a mixture of branched-chain C13 primary alcohol isomers. atamanchemicals.comatamankimya.com It is characterized as a high-boiling, oily liquid that is miscible with most organic solvents but practically insoluble in water. atamanchemicals.comatamankimya.com The primary industrial application of isotridecyl alcohol is as a raw material for the production of esters, which are then used as plasticizers and lubricants. atamanchemicals.comatamankimya.comatamanchemicals.com

Comparative Analysis of Synthetic Routes for this compound and Analogues

The industrial synthesis of this compound and its analogues, such as isooctyl thioglycolate and 2-ethylhexyl thioglycolate, predominantly relies on the direct esterification of thioglycolic acid (TGA) with the corresponding alcohol. While the fundamental reaction pathway is consistent, variations in catalysts, reaction conditions, and process technologies lead to significant differences in yield, purity, and environmental impact. This section provides a comparative analysis of these synthetic routes.

The primary method for producing alkyl thioglycolates is the Fischer-Speier esterification, which involves heating a mixture of thioglycolic acid and an alcohol in the presence of an acid catalyst. google.comppor.az The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is continuously removed, typically through azeotropic distillation. google.comgoogle.com

A comparative overview of reaction parameters for the synthesis of different thioglycolate esters is presented in the interactive data table below. This table highlights the variations in catalysts, molar ratios, temperatures, and yields reported for different synthetic approaches.

| Ester Product | Alcohol | Catalyst | Molar Ratio (Alcohol:TGA) | Temperature (°C) | Yield | Reference |

| Isooctyl Thioglycolate | Isooctyl Alcohol | Solid Super Acid | 2.2:1 | 120-130 | >99% | researchgate.net |

| 2-Ethylhexyl Thioglycolate | 2-Ethylhexanol | Acid Ion Exchange Resin (Amberlyst A-15) | 1-1.5:1 | 60-150 | High | ppor.az |

| Alkyl Thioglycolates | C2-C12 Alcohols | Acid Ion Exchanger | 1.0-1.5:1 | 60-150 | Not Specified | google.com |

| Isooctyl Thioglycolate | Isooctanol | p-Toluenesulfonic Acid | Not Specified | 80-140 | 93.63% (Conversion) | google.com |

Catalyst Systems

The choice of catalyst is a critical factor influencing the efficiency and selectivity of the esterification reaction. Both homogeneous and heterogeneous catalysts are employed in the synthesis of thioglycolate esters.

Homogeneous Catalysts: Traditional homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid (PTSA). google.commdpi.com While effective, these catalysts present challenges in separation from the product mixture, leading to potential corrosion issues and the need for neutralization steps, which can generate significant waste. mdpi.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively investigated. These offer the advantages of easy separation, reusability, and reduced environmental impact. mdpi.comiitm.ac.in

Acid Ion Exchange Resins: Resins like Amberlyst A-15 have been successfully used for the synthesis of alkyl thioglycolates, including 2-ethylhexyl thioglycolate. google.comppor.az These catalysts are effective under relatively mild conditions and can be easily removed by filtration. google.com

Solid Superacids: For the synthesis of isooctyl thioglycolate, a solid superacid catalyst has been shown to achieve very high esterification rates of over 99%. researchgate.net Another approach utilizes a super-strong acid mesoporous material (SO42-/TiO2@CNTS) for the esterification of TGA and isooctanol at lower temperatures. google.com

Reaction Conditions and Process Optimization

The optimization of reaction parameters is crucial for maximizing yield and minimizing side reactions.

Molar Ratio: An excess of the alcohol is typically used to shift the reaction equilibrium towards the product side. google.comppor.az For instance, in the synthesis of isooctyl thioglycolate, a molar ratio of isooctyl alcohol to thioglycolic acid of 2.2:1 was found to be optimal. researchgate.net

Temperature and Pressure: The reaction temperature is generally maintained between 60°C and 150°C. google.comppor.az The reaction can also be carried out under reduced pressure to facilitate the removal of water, thereby increasing the reaction rate. google.comgoogle.com

Continuous Processes: To improve efficiency and product yield, continuous reaction systems have been developed. A multi-stage continuous extraction and continuous esterification process for isooctyl thioglycolate has been reported, where isooctanol serves as both a reactant and an extractant for thioglycolic acid from an aqueous solution. google.com

Purification

Post-reaction, the crude ester needs to be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques include:

Distillation: Vacuum distillation is frequently employed to purify the final product. researchgate.netgoogle.com

Ion Exchange: Passing the product mixture through a basic ion exchanger can effectively remove the acidic catalyst and any remaining free acid. google.comgoogle.com

The selection of a specific synthetic route for this compound and its analogues depends on a variety of factors, including the desired purity of the final product, economic considerations, and environmental regulations. The trend is moving towards the adoption of heterogeneous catalysts and continuous processes to enhance sustainability and process efficiency.

Mechanistic Studies of Iso Tridecyl Thioglycolate in Chemical Transformations

Thiol-Ene Reaction Mechanisms Involving Iso-tridecyl Thioglycolate

The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds, proceeding via a radical-mediated addition of a thiol to an unsaturated carbon-carbon double bond (an ene). wikipedia.org This reaction is characterized by its high yields, stereoselectivity, and tolerance to a wide range of functional groups, making it a valuable tool in organic synthesis and materials science. wikipedia.org this compound, with its reactive thiol group, readily participates in these transformations.

The general mechanism of the thiol-ene reaction involves two primary pathways: free-radical addition and Michael addition. wikipedia.org The free-radical pathway, often initiated by light, heat, or a radical initiator, begins with the formation of a thiyl radical from the this compound. This thiyl radical then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, propagates the radical chain and forms the final thioether product. wikipedia.org

The kinetics of the thiol-ene reaction are influenced by the nature of both the thiol and the alkene. wikipedia.org The rate of reaction is dependent on the concentrations of both the thiol and the ene, as well as the rate of initiation. itu.edu.tr Generally, electron-rich alkenes, such as vinyl ethers and norbornene, exhibit high reactivity towards thiyl radicals. wikipedia.org The rate-determining step in these reactions can be either the propagation of the thiyl radical with the alkene or the chain-transfer step. wikipedia.orgnih.gov For alkyl thiols like this compound, the chain-transfer step often has a lower reaction rate than the propagation step due to the less easily abstractable proton of the thiol. wikipedia.org

Table 1: Representative Kinetic Parameters in Thiol-Ene Reactions

| Parameter | Description | Typical Value Range |

| kp1 | Rate constant for thiyl radical propagation | 105 - 107 M-1s-1 |

| ktr | Rate constant for chain transfer to thiol | 104 - 106 M-1s-1 |

| kp/ktr | Ratio of propagation to chain transfer rate constants | 0.1 - 10 |

Note: The values presented are general for thiol-ene reactions and may vary depending on the specific reactants and reaction conditions. Data for this compound is not explicitly available and is inferred from general trends for alkyl thiols.

A hallmark of the radical-mediated thiol-ene reaction is its high regioselectivity, typically yielding the anti-Markovnikov addition product. wikipedia.org This selectivity arises from the addition of the thiyl radical to the less substituted carbon of the double bond, which results in the formation of a more stable, more substituted carbon-centered radical intermediate. nih.gov In the case of this compound reacting with a terminal alkene, the sulfur atom will predominantly bond to the terminal carbon.

The stereoselectivity of the thiol-ene reaction can also be quite high, though it is dependent on the structure of the reactants and the reaction conditions. nih.gov For instance, the addition of thiols to cyclic alkenes can be influenced by steric factors, leading to the preferential formation of one diastereomer. nih.gov The reversibility of the initial thiyl radical addition allows for equilibration towards the thermodynamically more stable product, which can enhance the stereoselectivity. wikipedia.org Cooling the reaction can often improve the stereoselectivity of the thiol-ene coupling. nih.gov

In radical polymerization, this compound can act as a chain transfer agent, a role that is crucial for controlling the molecular weight of the resulting polymer. wikipedia.org The mechanism of chain transfer involves the abstraction of a hydrogen atom from the thiol group of this compound by a growing polymer radical. wikipedia.org This terminates the growth of that particular polymer chain and generates a new thiyl radical. This newly formed thiyl radical can then initiate the polymerization of a new monomer molecule, thus "transferring" the radical chain. wikipedia.org

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. bonlab.info Thiols are known to be effective chain transfer agents due to the relatively weak S-H bond. researchgate.net The use of chain transfer agents like this compound allows for the synthesis of polymers with lower average molecular weights and narrower molecular weight distributions than would be obtained in their absence. researchgate.net

Table 2: Chain Transfer Constants (Ctr) for Thiols in Styrene Polymerization at 60 °C

| Thiol | Ctr |

| n-Dodecanethiol | 19 |

| tert-Dodecanethiol | 3.3 |

| This compound | (Estimated) 15-20 |

Note: The Ctr for this compound is estimated based on the values for structurally similar long-chain alkyl thiols. The actual value may vary.

Redox Chemistry of the Thioglycolate Moiety

The sulfur atom in the thioglycolate moiety of this compound is susceptible to a range of redox reactions, primarily involving the thiol group. These reactions are central to its chemical behavior and applications.

Thiols can be oxidized to form a variety of sulfur-containing species, with the most common product being a disulfide. youtube.com The oxidation of this compound would lead to the formation of di(iso-tridecyloxycarbonylmethyl) disulfide. This process involves the formal loss of two hydrogen atoms from two thiol molecules to form a sulfur-sulfur bond. youtube.com

The oxidation can be initiated by various oxidizing agents, including peroxides, metal ions, and even molecular oxygen under certain conditions. chemrxiv.org The mechanism of oxidation can proceed through either one-electron or two-electron pathways. nih.gov A one-electron oxidation generates a thiyl radical, and the coupling of two such radicals yields the disulfide. nih.gov A two-electron oxidation may proceed through a sulfenic acid intermediate, which can then react with another thiol molecule to form the disulfide. nih.gov

This disulfide formation is a reversible process. The disulfide bond can be cleaved back to the corresponding thiols by reducing agents. youtube.com

The sulfur and oxygen atoms of the thioglycolate moiety in this compound can act as donor atoms, allowing the molecule to coordinate with metal ions to form metal complexes. nih.gov The ability of a ligand to form a ring structure with a central metal ion is known as chelation. youtube.com While this compound is a monodentate ligand through its sulfur atom, the presence of the nearby carbonyl oxygen could potentially allow for bidentate chelation, forming a five-membered ring with a metal ion.

The stability of these metal complexes is described by their stability constants (also known as formation constants). wikipedia.org The strength of the metal-ligand bond depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration) and the ligand (its basicity and the number and type of donor atoms). wikipedia.org Thiols are known to form stable complexes with soft metal ions such as mercury, lead, and cadmium. nih.gov

The formation of these complexes can be represented by the following equilibrium:

Mn+ + L ⇌ [ML]n+

where Mn+ is the metal ion and L is the ligand (this compound). The stability constant, K, is given by:

K = [[ML]n+] / ([Mn+][L])

Table 3: Logarithm of Stability Constants (log K) for Metal-Thiolate Complexes

| Metal Ion | Ligand | log K1 |

| Zn2+ | Cysteine | 9.8 |

| Cd2+ | Cysteine | 10.5 |

| Pb2+ | Cysteine | 12.2 |

| Hg2+ | Cysteine | 22.1 |

Note: This table provides representative stability constants for cysteine, a well-studied thiol-containing ligand, to illustrate the general affinity of thiols for various metal ions. Specific data for this compound is not available.

Influence on Redox Potentials in Chemical Systems

The thiol group (-SH) in this compound is the primary determinant of its influence on the redox potential of a chemical system. Thiols can undergo a one-electron oxidation to form a thiyl radical or, more commonly, a two-electron oxidation to form a disulfide (-S-S-) bond upon reacting with another thiol molecule. This reversible thiol-disulfide interchange is a fundamental process in redox chemistry.

The standard redox potential (E°) of a thiol/disulfide couple provides a measure of its tendency to be oxidized or reduced. While specific electrochemical data for this compound is not extensively documented in dedicated studies, the behavior of its functional thiol group can be understood in the context of other well-studied thiol compounds. In biological and chemical systems, the redox potential of thiol-containing molecules is crucial for processes like antioxidant activity and the regulation of signaling pathways. nih.gov For instance, the glutathione (B108866) (GSH/GSSG) couple is a primary cellular redox buffer. researchgate.net The redox potential of a system containing this compound would be influenced by its concentration and the relative concentrations of its oxidized (disulfide) form, governed by the Nernst equation. The large, nonpolar iso-tridecyl group may influence the accessibility of the thiol group and its solubility in different media, which could indirectly affect its apparent redox activity compared to smaller, more water-soluble thiols.

The table below shows the standard redox potentials of some common thiol-containing compounds to provide a comparative context.

| Compound/Redox Couple | Standard Redox Potential (E°) at pH ~7 (mV) | Notes |

| Glutathione (GSH/GSSG) | -240 mV | A major intracellular redox buffer. researchgate.net |

| Thioredoxin (Trx-(SH)₂/Trx-S₂) | -230 mV | A key protein in cellular redox signaling. semanticscholar.org |

| Cysteine/Cystine | -220 mV | A fundamental amino acid with a thiol group. |

| Hemoglobin (β-93-Cysteine) | -121 mV | Considered one of the more oxidizing biological thiols. mdpi.com |

This table presents representative values for well-known thiols to illustrate the typical range of redox potentials. The exact potential for this compound would require specific experimental determination.

Exploration of Other Reactive Pathways and Functional Group Interconversions

Cross-Metathesis Reactions

Cross-metathesis is a powerful reaction in organic synthesis that involves the exchange of substituents between two alkenes, typically catalyzed by transition metal complexes like Grubbs' catalysts. organic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient formation of new carbon-carbon double bonds.

While a versatile technique, the success of olefin metathesis can be hindered by the presence of certain functional groups that may coordinate to the metal catalyst and lead to its deactivation. beilstein-journals.org Sulfur-containing compounds, including thiols and thioethers, are known to be potential catalyst poisons for some metathesis catalysts. The lone pair of electrons on the sulfur atom can bind strongly to the ruthenium center, inhibiting the catalytic cycle.

A thorough review of available literature does not yield specific examples of this compound being used as a substrate in cross-metathesis reactions. The presence of the thiol group would likely present a challenge, potentially requiring catalyst protection strategies or the use of more robust, sulfur-tolerant catalyst systems. However, the general applicability of the reaction is broad, as shown in the table below.

| Reactant A | Reactant B | Catalyst | Product Type |

| Terminal Alkene (R¹-CH=CH₂) | Terminal Alkene (R²-CH=CH₂) | Grubbs' 2nd Gen. | Internal Alkene (R¹-CH=CH-R²) |

| α,β-Unsaturated Ester | Allylic Alcohol | Grubbs' 2nd Gen. | γ-Keto-α,β-unsaturated Ester (after oxidation) nih.gov |

| Sterically Hindered Olefin | Ethylene | Hoveyda-Grubbs Cat. | Terminal Alkene |

This table illustrates general examples of cross-metathesis reactions to demonstrate the transformation type, not specific reactions involving this compound.

Cycloaddition Reactions (e.g., with unsaturated systems or imines, as demonstrated with thioglycolic acid)

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The thiol group of thioglycolates can participate in such reactions, acting as a nucleophile. A well-documented example is the reaction of thioglycolic acid with imines (Schiff bases) to synthesize thiazolidin-4-ones. researchgate.netresearchgate.net This reaction proceeds via a cyclocondensation mechanism.

The mechanism involves the nucleophilic attack of the thiol sulfur onto the electrophilic carbon of the imine. This is followed by an intramolecular attack of the imine nitrogen on the carbonyl group of the thioglycolic acid, leading to the formation of the five-membered thiazolidinone ring after dehydration. researchgate.net

Given that this compound possesses the same reactive thiol group as its parent acid, it is mechanistically plausible that it could undergo similar cycloaddition reactions with imines and other suitable unsaturated systems. The ester group would remain intact during this transformation, yielding an N-substituted, S-(iso-tridecyl acetate)-functionalized thiazolidine (B150603) ring system.

The table below outlines the key steps in the cycloaddition reaction using thioglycolic acid as a model.

| Step | Reactants | Intermediate/Product | Description |

| 1 | Imine (R¹-CH=N-R²) + Thioglycolic Acid | Thio-hemiaminal intermediate | Nucleophilic attack of the thiol sulfur on the imine carbon. |

| 2 | Intermediate from Step 1 | Thiazolidin-4-one | Intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, followed by loss of water. researchgate.net |

This table describes the established reaction for thioglycolic acid, which serves as a model for the potential reactivity of this compound.

Polymer Science Research with Iso Tridecyl Thioglycolate

Design and Synthesis of Polymer Architectures Utilizing Iso-tridecyl Thioglycolate

This compound serves as a versatile building block and modifying agent in the synthesis of advanced polymer structures. Its single thiol group and bulky, branched alkyl chain are key to its function in various polymerization processes.

Preparation of Multifunctional Monomers and Macromonomers

While this compound is itself a monofunctional thiol, its mercapto group can be leveraged to synthesize more complex molecules. The thiol group can readily participate in esterification or transesterification reactions with poly-functional carboxylic acids or acrylates. This allows for the creation of di-, tri-, or multifunctional monomers where the this compound moiety is incorporated as a side chain. These resulting macromonomers can then be polymerized to introduce the specific properties conferred by the iso-tridecyl group into the final polymer network. Thioester functional polymers can also be synthesized through the polymerization of monomers containing thioester groups or by using initiators and chain transfer agents that possess thioester functionalities warwick.ac.uk.

Integration into Crosslinked Polymer Networks (e.g., Thermosets)

This compound is utilized in curable formulations to form crosslinked polymer networks, characteristic of thermosetting materials google.com. In these systems, the thiol group of this compound can react with various functional groups like epoxides or acrylates in other monomers or prepolymers. This integration forms a permanent, three-dimensional network structure upon curing. The use of thiol-functionalized molecules is a recognized strategy for preparing degradable elastomeric materials, where the formation of thioether cross-links can be confirmed through analytical techniques like high-resolution magic angle spinning (HRMAS) NMR spectroscopy researchgate.net. The incorporation of these molecules can lead to insoluble resins with controllable functionalities, suitable for applications in coatings and adhesives whiterose.ac.uk.

Thiol-Ene Photopolymerization and UV-Curing Dynamics

Thiol-ene photopolymerization is a highly efficient "click chemistry" reaction used for rapid curing processes, often initiated by UV light. This process involves a step-growth reaction between a thiol (-SH) and an alkene ("ene") researchgate.net. This compound can act as the thiol component in such formulations google.com.

The general mechanism proceeds via a radical-mediated process:

Initiation : A photoinitiator absorbs UV light and generates a radical.

Chain Transfer : The initiator radical abstracts the hydrogen atom from a thiol group (like that on this compound), creating a highly reactive thiyl radical (R-S•).

Propagation : The thiyl radical adds across an alkene double bond, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the thioether linkage.

This cycle repeats, rapidly forming a uniform polymer network. Thiol-ene reactions are known for their fast kinetics, low sensitivity to oxygen inhibition compared to traditional acrylate polymerizations, and minimal shrinkage upon curing google.com. The resulting polymers often exhibit high toughness and excellent optical clarity google.com.

Emulsion Polymerization Processes

In emulsion polymerization, this compound functions as a chain transfer agent (CTA). Chain transfer agents are crucial for controlling the molecular weight and molecular weight distribution of the resulting polymer pstc.org. The primary role of a CTA is to terminate a growing polymer chain and initiate a new one.

The process involves the transfer of a hydrogen atom from the thiol group of the this compound to the radical end of a propagating polymer chain. This terminates the chain's growth, and the remaining thiyl radical (R-S•) initiates a new polymer chain. This intervention prevents the formation of excessively long polymer chains and can minimize unwanted branching or premature cross-linking, which can lead to gel formation and reactor fouling clarkson.edumostwiedzy.pl. The use of a CTA is a key strategy for producing polymers with more uniform morphology and controlled properties pstc.orgmostwiedzy.pl.

The general effect of increasing the concentration of a chain transfer agent like this compound on the final polymer properties is illustrated in the table below.

| Chain Transfer Agent (CTA) Concentration | Average Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) | Gel Content / Premature Cross-linking |

|---|---|---|---|

| Low | High | High | High |

| Medium | Medium | Medium | Reduced |

| High | Low | Low | Minimal |

This table illustrates the generally observed trends in emulsion polymerization when a chain transfer agent is utilized. Specific values depend on the monomer system, reaction conditions, and the specific CTA used.

Structure-Property Relationships in this compound Modified Polymers

The incorporation of the this compound molecule into a polymer has a direct and predictable impact on the final material's structure and properties, primarily due to the unique nature of its alkyl group.

Influence of the Iso-tridecyl Moiety on Polymer Network Formation and Morphology

The iso-tridecyl group is a bulky, branched, and flexible C13 alkyl chain. When attached to a polymer backbone, this moiety exerts significant steric hindrance. This steric bulk influences how polymer chains pack together.

Key Influences:

Inter-chain Spacing : The bulky side chains can act as "spacers," preventing dense packing of the main polymer chains. This increases the free volume within the material and can lower the glass transition temperature (Tg), making the polymer more flexible. Research on other polymer systems has shown that moving the branching position of alkyl chains away from the polymer backbone can shorten the π-π stacking distance and enhance intermolecular interactions, thereby influencing charge carrier mobility researchgate.net.

Solubility and Compatibility : The long alkyl chain enhances the polymer's solubility in non-polar solvents and improves its compatibility with other hydrophobic materials in formulations.

Rheological and Viscoelastic Properties of Thioglycolate-Containing Polymers

The incorporation of thioglycolate moieties, such as this compound, into polymer structures profoundly influences their rheological and viscoelastic characteristics. Polymers are materials that exhibit viscoelasticity, a property that combines both viscous (liquid-like) and elastic (solid-like) behaviors when subjected to stress wiley.comwikipedia.org. The response is time-dependent, and the material can store and dissipate energy wikipedia.orguobabylon.edu.iq. The presence of thiol groups introduces the potential for dynamic chemical interactions, primarily through the formation of disulfide bonds, which directly impacts the material's flow and deformation behavior.

Research on thiolated polymers, such as chitosan-thioglycolic acid conjugates, demonstrates that these materials exhibit significant in-situ gelling properties. nih.gov This is attributed to the formation of inter- and intramolecular disulfide bonds at physiological pH values. nih.gov Rheological studies show a substantial increase in the elastic modulus (G'), which represents the solid-like or elastic portion of the material's response, over time. uobabylon.edu.iqnih.gov For instance, studies on different chitosan-thioglycolic acid (chitosan-TGA) conjugates revealed that the elastic modulus increased dramatically as more disulfide bonds were formed, transforming the polymer solution into a stable gel. nih.gov

The following table illustrates the change in elastic modulus for chitosan-TGA gels with varying degrees of thiol group substitution.

| Conjugate | Thiol Groups (μmol/g) | Initial G' (Pa) | G' after 6h (Pa) | Fold Increase |

| Chitosan-TGA 120 | 120 | ~10 | ~70 | 7 |

| Chitosan-TGA 209 | 209 | ~10 | ~320 | 32 |

| Chitosan-TGA 439 | 439 | ~10 | ~1680 | 168 |

This data is derived from studies on chitosan-thioglycolic acid conjugates and demonstrates the principle of how thiol concentration affects viscoelastic properties. nih.gov

This transformation from a liquid or semisolid state to a gel, driven by the self-crosslinking of thioglycolate groups, is a key feature that makes these polymers valuable. The dramatic rheological changes observed are central to their application in various fields where controlled gelation is required. nih.govsemanticscholar.org

Modulation of Mechanical Properties (e.g., flexibility, stiffness, glass-transition temperature)

The covalent incorporation of this compound and related thiol compounds into polymer networks provides an effective means to modulate their mechanical properties. Key parameters such as flexibility, stiffness (often measured by Young's modulus), and the glass-transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, can be precisely tuned. wikipedia.orgrsc.org

In polymer networks formed via thiol-ene chemistry, the choice of the thiol crosslinker and its stoichiometric ratio relative to the 'ene' component are critical factors that dictate the final thermomechanical properties. rsc.orgrsc.org Research on bio-based networks derived from triallyl levoglucosan and various multifunctional thiols has shown that the Young's modulus and Tg can be tailored over a wide range. rsc.org For example, networks synthesized with different thiol crosslinkers exhibited a tunable Young's modulus from 3.3 MPa to 14.5 MPa and a Tg ranging from -19.4 °C to 6.9 °C. rsc.org This tunability arises from the ability to control the crosslink density and the chemical nature of the polymer backbone.

The table below summarizes research findings on how the choice of thiol crosslinker affects the mechanical and thermal properties of levoglucosan-based polymer networks.

| Thiol Crosslinker Type | Thiol:Ene Ratio | Young's Modulus (MPa) | Glass Transition Temperature (Tg) (°C) |

| Dithiol (2SH) | 1:1 | 3.3 | -19.4 |

| Trithiol (3SH) | 1:1 | 9.8 | -9.5 |

| Tetrathiol (4SH) | 1:1 | 14.5 | 6.9 |

This data, from studies on biobased thiol-ene networks, illustrates the principle of modulating mechanical properties by varying the multifunctional thiol component. rsc.org

The presence of aromatic rings and amide groups from certain bio-based monomers can further increase the Tg of the resulting polymers due to structural rigidity and hydrogen bonding. mdpi.com This demonstrates that the inclusion of thioglycolates in polymer design is a versatile strategy for creating materials with customized mechanical performance, from soft and flexible to stiff and rigid.

Self-Crosslinking Properties of Thiolated Polymers

A defining characteristic of thiolated polymers, or "thiomers," is their ability to undergo self-crosslinking. researchgate.net This process involves the formation of covalent bonds between polymer chains without the need for an external crosslinking agent. The primary mechanism for this is the oxidation of thiol groups (-SH) on the polymer backbone to form disulfide bonds (S-S). nih.govresearchgate.net This reaction can occur between two different polymer chains (intermolecular) or within the same chain (intramolecular). researchgate.net

This self-crosslinking can be initiated under mild conditions, such as at physiological pH or in the presence of mild oxidizing agents like hydrogen peroxide. nih.govresearchgate.net The formation of these disulfide crosslinks leads to the creation of a three-dimensional polymer network, which is responsible for the in-situ gelling properties observed in these materials. researchgate.netresearchgate.net Studies have shown that the viscosity of thiolated poly(acrylic acid) solutions can increase by as much as 10- to 12-fold over 24 hours due to the spontaneous formation of disulfide bonds. researchgate.net

The disulfide crosslinks are dynamic covalent bonds, meaning they can be broken and reformed under specific conditions. nih.gov They are stable in an oxidative environment but can be cleaved in a reductive environment. researchgate.net This stimulus-responsive nature is a key feature, as is the phenomenon of disulfide-disulfide shuffling or metathesis, which is responsible for the self-healing behavior reported for a variety of disulfide-containing polymers. nih.govsemanticscholar.org When a disulfide-containing material is fractured, thiyl radicals can be generated, which can then rearrange and reform disulfide bonds, allowing the material to heal. nih.gov

Advanced Polymer Applications and Novel Material Development

Exploration in Organic Coatings and Adhesive Formulations

The unique reactivity of thiol groups makes this compound and similar compounds highly valuable in the formulation of advanced organic coatings and adhesives. Thiol-ene chemistry, in particular, has emerged as a powerful platform for developing high-performance coatings. researchgate.net This "click" chemistry reaction proceeds rapidly and efficiently, often initiated by UV light, leading to uniform cross-linking with the advantages of delayed gelation and reduced shrinkage during curing. researchgate.net These features are highly desirable for producing smooth, durable, and consistent coating finishes.

Furthermore, the incorporation of thiolated polymers can significantly enhance the adhesive properties of a formulation. researchgate.net The thiol groups can form covalent disulfide bonds with cysteine-rich proteins found in biological surfaces like mucus, a property known as mucoadhesion. researchgate.netresearchgate.net Research on thiolated poly(acrylates) has demonstrated a dramatic increase in mucoadhesion time on porcine mucosa, indicating a strong interaction potential with biological substrates. researchgate.net This principle of covalent bonding to surfaces through thiol-mediated reactions is also being explored in bio-inspired adhesives, mimicking the strategies used by marine mussels. pnas.org

Role in Polymerization Modification and Control

In the synthesis of polymers, controlling the molecular weight and molecular weight distribution is crucial for achieving desired material properties. This compound serves as an effective chain transfer agent (CTA) in radical polymerization processes. specialchem.com

Sustainable Polymer Synthesis via Thiol-Ene Chemistry (e.g., using bio-based monomers)

Thiol-ene chemistry is a cornerstone of green polymer chemistry, offering a highly efficient and often catalyst-free pathway to polymer synthesis that aligns with sustainability goals. nih.gov This reaction is particularly well-suited for creating polymers from bio-based monomers, which are derived from renewable resources, thereby reducing reliance on petrochemical feedstocks. rsc.orgchemrxiv.org

Researchers have successfully synthesized novel polymers using monomers derived from sources like cellulosic biomass (levoglucosan), lignin, and vegetable oils. rsc.orgchemrxiv.org For example, a family of bio-based polymer networks has been created from triallyl levoglucosan reacted with multifunctional thiols via UV-initiated thiol-ene chemistry. rsc.orgrsc.org These materials are not only sourced from renewable feedstocks but can also be designed for hydrolytic degradation, making them candidates for sustainable applications like 3D printing. rsc.org

Similarly, self-immolative polymers, which can depolymerize from end-to-end in response to a specific stimulus, have been developed from lignin-derived aldehydes using thiol-ene polymerization. chemrxiv.orgchemistryviews.org This approach provides a pathway to biomass-derived polymers that can be degraded on demand, addressing end-of-life concerns for plastic materials. chemistryviews.org The use of this compound and other thiol compounds in these sustainable synthetic routes is critical for building the polymer backbone and imparting specific functionalities, paving the way for the next generation of environmentally responsible materials. mdpi.comnih.gov

Advanced Analytical and Characterization Methodologies for Iso Tridecyl Thioglycolate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of iso-tridecyl thioglycolate, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. core.ac.ukspringernature.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton, including atom connectivity and chemical environment. ethernet.edu.etnih.gov

For this compound, ¹H NMR spectroscopy would reveal characteristic signals corresponding to the different types of protons in the molecule. The protons on the iso-tridecyl chain would appear in the upfield region (typically 0.8-1.6 ppm), with the complex branching pattern resulting in overlapping multiplets. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen would be shifted downfield (around 4.1 ppm) due to the oxygen's electron-withdrawing effect. The methylene protons adjacent to the sulfur atom would appear at approximately 3.2 ppm. A key indicator of the thiol group is the proton (SH) signal, which is typically observed as a singlet or triplet around 1.5-2.0 ppm, though its position can vary.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The numerous carbons of the iso-tridecyl group would generate a cluster of signals in the aliphatic region (10-40 ppm). The carbon of the methylene group attached to the ester oxygen would resonate around 65 ppm. A significant downfield signal at approximately 170 ppm would be characteristic of the carbonyl carbon (C=O) in the ester group, confirming its presence. The carbon of the methylene group bonded to sulfur would be found at a distinct chemical shift, typically around 25-35 ppm.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ (iso-tridecyl terminals) | ~0.8-0.9 | ~14-23 |

| -CH₂- & -CH- (iso-tridecyl chain) | ~1.2-1.6 | ~25-40 |

| -SH | ~1.5-2.0 | N/A |

| -S-CH₂-C(O)- | ~3.2 | ~25-35 |

| -O-CH₂- (iso-tridecyl) | ~4.1 | ~65 |

| -C=O | N/A | ~170 |

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques used to identify the functional groups within a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov

For this compound, the most prominent band in the IR spectrum is the strong absorption from the ester carbonyl group (C=O) stretch, which typically appears in the range of 1735-1750 cm⁻¹. Another critical, though weaker, absorption is the S-H stretching band of the thiol group, which is expected around 2550-2600 cm⁻¹. nih.gov The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm that the starting material, thioglycolic acid, has been fully esterified. nih.gov The C-H stretching vibrations of the long iso-tridecyl alkyl chain would be observed as strong bands in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information. The S-H stretch, while weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum around 2570 cm⁻¹. researchgate.netrsc.org The C-S stretching vibration can also be observed in the 600-700 cm⁻¹ range. This makes Raman spectroscopy particularly useful for analyzing the sulfur-containing moieties of the molecule. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| S-H (Thiol) | Stretching | 2550-2600 (weak) | ~2570 (medium) |

| C-H (Alkyl) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |

| C=O (Ester) | Stretching | 1735-1750 (strong) | 1735-1750 (weak) |

| C-O (Ester) | Stretching | 1150-1250 (strong) | Not prominent |

| C-S | Stretching | 600-700 (weak-medium) | 600-700 (medium-strong) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₃₀O₂S), the expected molecular weight is approximately 274.5 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition by providing a highly accurate mass measurement.

Upon ionization, the this compound molecule would undergo predictable fragmentation. Key fragmentation pathways would likely include:

Loss of the thiol group: Cleavage of the C-S bond could result in a fragment corresponding to the loss of •SH.

Cleavage of the ester group: The molecule could fragment at the C-O bond of the ester, leading to ions corresponding to the iso-tridecyl cation [C₁₃H₂₇]⁺ or the thioglycolate radical.

McLafferty rearrangement: If sterically feasible, a rearrangement involving the carbonyl group and the alkyl chain could occur.

Fragmentation of the alkyl chain: The branched iso-tridecyl chain would likely undergo cleavage at its branching points, producing a series of smaller alkyl fragments.

Analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing strong confirmatory evidence alongside NMR and IR data.

Chromatographic Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, impurities, or formulated products, as well as for its precise quantification.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound. The choice between them depends on the sample matrix and the analytical objective.

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound. The sample would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A non-polar or mid-polar column (e.g., polysiloxane-based) would be effective for separation. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or a Mass Spectrometer (GC-MS), which provides both separation and structural identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be used, particularly for less volatile derivatives or when analyzing complex mixtures. nih.gov A reversed-phase HPLC method is most common for a molecule of this polarity. sielc.com This would involve a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comscite.ai Detection can be accomplished using a UV detector, as the ester carbonyl group has a weak UV chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). scite.ai For enhanced UV detection, derivatization of the thiol group can be performed prior to analysis. nih.gov

Ion chromatography is a powerful technique primarily used for the analysis of ionic species. While the neutral this compound ester is not directly analyzed by this method, ion chromatography is crucial for quantifying impurities such as the starting material, thioglycolic acid, or for analyzing the ester after saponification (hydrolysis) back to thioglycolate anion. nih.gov

For the analysis of thioglycolic acid in a sample of its ester, a method using an anion-exchange column (e.g., IonPac AS11-HC) with an eluent such as sodium hydroxide (B78521) is effective. nih.gov Detection is typically achieved via suppressed conductivity, which provides high sensitivity and selectivity for the ionic analyte. This method allows for the determination of residual acidic impurities, which is critical for quality control. The detection limit for thioglycolic acid can be in the low mg/kg range, with good precision and recovery. nih.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for characterizing the molecular weight distribution of polymers. resolvemass.cashimadzu.com This method separates macromolecules based on their size, or more precisely, their hydrodynamic volume in solution. wikipedia.orgaimplas.net When this compound is used, for example, as a chain transfer agent in polymerization, GPC is indispensable for analyzing the resultant polymer's molecular weight characteristics, which in turn dictate its physical and mechanical properties. campoly.com

The fundamental principle of GPC involves injecting a dilute polymer solution into a column packed with porous beads. unt.eduintertek.com Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column more quickly. shimadzu.com Conversely, smaller molecules penetrate the pores to varying extents, increasing their path length and resulting in longer elution times. shimadzu.comunt.edu This size-based separation allows for the determination of the entire molecular weight distribution of a polymer sample. shimadzu.com

A typical GPC system includes a solvent pump, an injector, a set of columns, and one or more detectors, most commonly a refractive index (RI) detector. wikipedia.orgcampoly.com The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of molecules. resolvemass.ca

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules, which have a more significant impact on properties like viscosity and mechanical strength. resolvemass.ca

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution. resolvemass.ca

Calibration is performed using well-characterized polymer standards, such as polystyrene, with known molecular weights and narrow dispersities. wikipedia.org A calibration curve plotting the logarithm of molecular weight against retention time is generated, which is then used to calculate the molecular weight distribution of the unknown sample. shimadzu.com

| Parameter | Value | Description |

|---|---|---|

| Mn (g/mol) | 85,000 | Number-Average Molecular Weight |

| Mw (g/mol) | 178,500 | Weight-Average Molecular Weight |

| Mz (g/mol) | 295,000 | Z-Average Molecular Weight |

| Polydispersity Index (PDI) | 2.10 | Indicates the breadth of the molecular weight distribution (Mw/Mn) |

| Peak Retention Time (min) | 15.2 | Elution time corresponding to the peak of the chromatogram |

Advanced Imaging and Microstructural Probes (e.g., Scanning Electron Microscopy for polymers)

Scanning Electron Microscopy (SEM) is an essential technique for the high-resolution imaging of the surface topography and morphology of materials. libretexts.org In the context of polymers produced with or containing derivatives of this compound, SEM provides critical insights into the material's microstructure at micro and nanoscales. pressbooks.pubazom.com This is vital for quality control, research and development, and failure analysis, as the microstructure profoundly influences the polymer's performance. rockymountainlabs.com

SEM operates by scanning a sample's surface with a focused beam of electrons. pressbooks.pub The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. rockymountainlabs.com Secondary electrons are the most common signal used for imaging, producing detailed three-dimensional-appearing images of the surface. azom.com For non-conductive samples like many polymers, a thin conductive coating (e.g., gold or carbon) is typically applied to prevent the buildup of static charge on the surface. azooptics.com

Applications of SEM for polymers involving this compound derivatives include:

Morphology of Polymer Blends: If the thioglycolate is part of a stabilizer package in a polymer blend, SEM can visualize the phase morphology, including the size, shape, and distribution of the dispersed phases within the matrix. azom.com

Analysis of Additives: SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can help identify the distribution of inorganic fillers or other additives within the polymer matrix. azom.com

Fracture Surface Analysis: Examining the fracture surfaces of a polymer can reveal information about its failure mechanism, such as whether the failure was brittle or ductile. pressbooks.pub

Surface Defect Characterization: SEM is used to identify and characterize surface defects, pores, or cracks that could compromise the material's integrity. rockymountainlabs.com

| Parameter | Setting/Observation | Purpose/Interpretation |

|---|---|---|

| Accelerating Voltage | 5-20 kV | Optimizes image resolution and minimizes sample damage. |

| Working Distance (WD) | 8-15 mm | Affects the depth of field and resolution of the image. |

| Magnification | 500x - 20,000x | Allows for visualization of features from the micron to the sub-micron scale. |

| Observed Morphology | Phase-separated domains | Indicates the miscibility and compatibility of different polymer components. azom.com |

| Particle Size Analysis | Dispersed phase diameter: 0.5-2 µm | Quantifies the dispersion quality of additives or secondary polymer phases. |

Methodological Development for Complex Mixture Analysis (e.g., multi-constituent substances)

This compound is often a component within complex multi-constituent substances, such as industrial stabilizer packages, polymer additive blends, or personal care formulations. The analysis of such mixtures presents significant challenges due to potential interferences from the sample matrix. iyte.edu.tr Developing robust analytical methods is crucial for quality control, regulatory compliance, and formulation characterization.

Methodological development focuses on creating procedures that can accurately and reliably separate, identify, and quantify this compound and its derivatives within a complex matrix. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering versatile separation capabilities based on the analyte's polarity and interactions with the stationary and mobile phases.

Key considerations in method development include:

Sample Preparation: This is a critical step to remove interfering matrix components and concentrate the analyte. Techniques may include liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution, depending on the sample complexity.

Chromatographic Separation: The choice of HPLC column (e.g., reversed-phase C18), mobile phase composition (e.g., solvent gradient), and flow rate must be optimized to achieve baseline separation of the target analyte from other components.

Detection: The selection of a detector depends on the analyte's properties. For a compound like this compound, a UV detector may be suitable if the molecule contains a chromophore. If not, derivatization to attach a UV-active or fluorescent tag may be necessary. researchgate.net Alternatively, detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (MS) offer more universal detection capabilities.

Method Validation: Once developed, the method must be validated to ensure its performance. Validation assesses parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ). alfa-chemistry.com

The goal is to create a method that is not only accurate and precise but also efficient and rugged enough for routine use in a quality control or research environment.

Standardization of Analytical Methods in Biotechnology and Chemical Analysis

The standardization of analytical methods is fundamental to ensuring the reliability, comparability, and accuracy of chemical measurements across different laboratories and over time. alfa-chemistry.comsaylor.org For an industrial chemical like this compound, standardized methods are essential for commerce, regulatory oversight, and ensuring product quality and consistency. regulations.gov

Standardization encompasses several key aspects:

Reference Materials: The use of analytical standards is the foundation of accurate quantification. iyte.edu.tr Primary standards are highly pure substances with a known stoichiometry that can be used directly to prepare calibration solutions. saylor.org When a primary standard is not available, a secondary standard is used, which is a substance whose concentration has been carefully determined by comparison to a primary standard. saylor.org

Validated Test Methods: A standardized method is one that has been rigorously validated to establish its performance characteristics, including accuracy, precision, and linearity. alfa-chemistry.com Organizations like ASTM International develop and publish standardized test methods for a wide range of materials, including industrial chemicals. regulations.gov These methods provide a detailed protocol that, if followed, should yield consistent results in any capable laboratory.

Quality Control and Assurance: In a manufacturing setting, standardized methods are integral to quality control. alfa-chemistry.com They are used to verify the purity of raw materials, monitor the manufacturing process, and confirm that the final product meets specifications. Routine analysis of quality control samples helps ensure the analytical process remains stable and reliable.

In biotechnology and chemical analysis, standardization allows for the meaningful comparison of data generated in different studies or locations. It ensures that when a certain concentration or purity of this compound is reported, it is based on a common, well-defined measurement framework, thereby underpinning both scientific integrity and industrial quality assurance. alfa-chemistry.com

Theoretical and Computational Chemistry Studies on Iso Tridecyl Thioglycolate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide fundamental insights into the molecular structure and reactivity of chemical compounds. For a molecule like iso-tridecyl thioglycolate, these methods can elucidate the properties arising from the interplay between the reactive thiol group, the ester functionality, and the bulky, branched alkyl chain.

The electronic structure of this compound is central to its chemical behavior, particularly its role as a nucleophile, a chain transfer agent, and a ligand for metal ions. Density Functional Theory (DFT) is a common method for such investigations, providing details on orbital energies and charge distributions. mdpi.commdpi.comnih.gov

The key reactive centers are the sulfur atom of the sulfhydryl group (-SH) and, to a lesser extent, the carbonyl oxygen of the ester group. The highest occupied molecular orbital (HOMO) is typically localized on the sulfur atom, indicating its role as the primary site for electrophilic attack and radical abstraction. The lowest unoccupied molecular orbital (LUMO) is often centered around the carbonyl group (C=O). The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity. nih.gov

Quantum chemical calculations on analogous thiols and thiolates have been used to predict various reactivity parameters. nih.govnih.gov For instance, the S-H bond dissociation energy (BDE) is a key indicator of the efficiency of a thiol as a chain transfer agent in polymerization. Lower BDEs facilitate the donation of a hydrogen atom to a growing polymer radical, thereby terminating one chain and initiating a new one. Calculations on simpler thiols suggest that the BDE is influenced by the stability of the resulting thiyl radical (RS•). nrel.govnih.gov

The table below summarizes typical electronic properties calculated for simple thiols, which serve as a model for the reactive moiety of this compound.

| Property | Description | Typical Calculated Value (for simple thiols) | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6 to -7 eV | Indicates the electron-donating ability (nucleophilicity). Higher energy corresponds to greater reactivity with electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1 to 2 eV | Indicates the electron-accepting ability. Lower energy corresponds to greater reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | ~8 eV | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| S-H BDE | Bond Dissociation Energy for the sulfhydryl proton. | ~87 kcal/mol | A lower BDE facilitates hydrogen atom transfer, crucial for radical-mediated reactions like polymer chain transfer. |

| Mulliken Charge on Sulfur | Partial atomic charge calculated for the sulfur atom. | Varies (-0.1 to -0.3) | Indicates the electron density; a more negative charge suggests a more nucleophilic center. nih.govnrel.gov |

Note: The values are illustrative and derived from general computational studies on simple alkanethiols. The specific values for this compound would be influenced by the full molecular structure.

The iso-tridecyl group is a complex, branched alkyl chain with numerous single bonds, leading to a vast number of possible conformations. Conformational analysis aims to identify the lowest energy structures (conformers) and the energy barriers for rotation between them. This is critical as the chain's shape influences physical properties like viscosity and its ability to interact with other molecules, such as polymer chains. bohrium.comresearchgate.netchemrxiv.org

Computational studies on long-chain alkanes have shown that intramolecular noncovalent interactions, particularly London dispersion forces, play a crucial role in determining the most stable conformer. comporgchem.com For linear alkanes beyond a certain length (around 16-18 carbons), folded or "hairpin" structures can become more stable than the fully extended all-anti conformation due to favorable dispersion interactions. comporgchem.com

| Torsional Angle | Description | Approximate Energy Penalty (kcal/mol) | Implication for Iso-tridecyl Chain |

| C-C-C-C (anti) | A 180° dihedral angle, representing a staggered, extended conformation. | 0 | The lowest energy state for a linear four-carbon segment. |

| C-C-C-C (gauche) | A ±60° dihedral angle, representing a staggered, bent conformation. | ~0.9 | Introduces kinks in the chain, leading to more compact, globular structures. |

| Steric Hindrance | Repulsive interaction from bulky groups being too close. | > 5.0 | Branching points significantly restrict rotation, favoring conformations that minimize steric clash. |

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction path from reactants to products. rsc.orgrsc.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which corresponds to the activation energy barrier. wikipedia.org

For thioglycolates, two key reaction types are of interest:

Nucleophilic Substitution: The thiolate anion (RS⁻) is a potent nucleophile. Reactions such as thiol-disulfide exchange proceed via an Sₙ2 mechanism, where the thiolate attacks a sulfur atom of the disulfide. Transition state theory calculations for such reactions model a linear -S-S-S- arrangement in the transition state complex. nih.gov

Radical Reactions: In polymerization, the thiol group acts as a chain transfer agent. The mechanism involves the abstraction of the hydrogen atom from the -SH group by a propagating radical (P•).

P• + R-SH → PH + RS•

The newly formed thiyl radical (RS•) then initiates a new polymer chain.

RS• + M → RSM•

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. youtube.commdpi.com This approach is particularly useful for studying large systems, such as this compound interacting with polymers or solvated in a reaction medium. rsc.orgmdpi.com

This compound is used as a chain transfer agent and stabilizer in polymers like PVC. MD simulations can model how individual molecules of this agent disperse within a polymer matrix and interact with the polymer chains. tue.nlnih.gov

The primary intermolecular forces at play are van der Waals interactions, particularly London dispersion forces, due to the large, nonpolar iso-tridecyl chain. These interactions allow the molecule to intersperse between polymer chains, increasing free volume and imparting a plasticizing effect. The bulky, branched structure can disrupt the regular packing of polymer chains, further enhancing flexibility.

MD simulations can quantify these interactions and predict macroscopic properties. nih.govmdpi.com For example, by simulating a "box" containing polymer chains and molecules of this compound, one can study:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding atoms varies as a function of distance from a central atom, revealing how the agent and polymer chains pack together. nih.gov

Radius of Gyration (Rg): This metric tracks the size and shape of the thioglycolate molecule and the polymer chains over time, showing how they influence each other's conformation. nih.gov

Diffusion Coefficients: These can be calculated to understand the mobility of the thioglycolate within the polymer matrix, which is relevant to its long-term stability and performance.

| Interaction Type | Description | Typical Energy Range (kJ/mol) | Relevance to this compound System |

| London Dispersion | Temporary fluctuating dipoles. | 1-10 | The dominant force between the iso-tridecyl chain and nonpolar polymer backbones (e.g., polyethylene, PVC). |

| Dipole-Dipole | Interaction between permanent dipoles. | 5-25 | Occurs between the polar ester group of the thioglycolate and polar functionalities on polymer chains. |

| Hydrogen Bonding | A strong type of dipole-dipole interaction involving H and N, O, or F. | 10-40 | Possible but weak, involving the -SH group as a donor. More significant if the polymer contains acceptor groups. |

The choice of solvent can significantly influence reaction rates and conformational equilibria. MD simulations and quantum mechanical continuum models are used to study these effects. This compound is an amphiphilic molecule, with a large nonpolar alkyl tail and a moderately polar ester-thiol head.

Its solubility is highest in nonpolar organic solvents like toluene, hexane, or ethers, where the alkyl chain is well-solvated. epa.govresearchgate.net In more polar solvents, the molecule might form aggregates or micelles to minimize the unfavorable interaction of the hydrocarbon tail with the solvent.

Computational models can simulate this behavior:

Explicit Solvent MD: The thioglycolate molecule is surrounded by a large number of individual solvent molecules. This method accurately captures specific interactions like hydrogen bonding but is computationally expensive. nih.gov